molecular formula C5H6F2O3 B6614769 4,5-bis(fluoromethyl)-1,3-dioxolan-2-one CAS No. 1202569-36-5

4,5-bis(fluoromethyl)-1,3-dioxolan-2-one

Cat. No.: B6614769
CAS No.: 1202569-36-5
M. Wt: 152.10 g/mol
InChI Key: YAQXBPZBBFHPLF-UHFFFAOYSA-N
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Description

4,5-Bis(fluoromethyl)-1,3-dioxolan-2-one is an organic compound characterized by the presence of two fluoromethyl groups attached to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-bis(fluoromethyl)-1,3-dioxolan-2-one typically involves the reaction of fluoromethyl-substituted precursors with appropriate reagents under controlled conditions. One common method involves the reaction of fluoromethyl ketones with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(fluoromethyl)-1,3-dioxolan-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include fluoromethyl-substituted carbonyl compounds, reduced dioxolane derivatives, and various substituted dioxolanes, depending on the specific reagents and conditions used .

Scientific Research Applications

4,5-Bis(fluoromethyl)-1,3-dioxolan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-bis(fluoromethyl)-1,3-dioxolan-2-one involves its interaction with specific molecular targets and pathways. The fluoromethyl groups enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4,5-Bis(trifluoromethyl)-1,3-dioxolan-2-one: Similar structure but with trifluoromethyl groups instead of fluoromethyl groups.

    4,5-Dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one: Contains a similar fluorinated structure but with an imidazolidinone ring.

    4,5-Bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane: A related compound with additional methyl groups on the dioxolane ring

Uniqueness

4,5-Bis(fluoromethyl)-1,3-dioxolan-2-one is unique due to its specific substitution pattern and the presence of fluoromethyl groups, which impart distinct chemical and physical properties. These properties make it valuable for specialized applications in various scientific and industrial fields .

Properties

IUPAC Name

4,5-bis(fluoromethyl)-1,3-dioxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O3/c6-1-3-4(2-7)10-5(8)9-3/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQXBPZBBFHPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(OC(=O)O1)CF)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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